molecular formula C5H4ClN5 B2922569 8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine CAS No. 1314874-80-0

8-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine

Cat. No. B2922569
Key on ui cas rn: 1314874-80-0
M. Wt: 169.57
InChI Key: AKEJQBRNKKIWIQ-UHFFFAOYSA-N
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Patent
US09023851B2

Procedure details

1.6 g (23.2 mmol) hydroxylamine hydrochloride are suspended in 20 ml of a 1:1 mixture of ethanol and methanol. Then 2.4 ml (13.9 mmol) DIPEA are added and the mixture is stirred at ambient temperature for 1 h. At that time, the reaction suspension is added to 2 g (4.6 mmol, 62% content) 1-(3-chloro-pyrazin-2-yl)-3-acetoxyethyl-urea and refluxed for 2 h. The reaction is cooled to room temperature filtered and washed with water. The product is isolated after drying in a vacuum oven (60° C.) (790 mg, 4.65 mmol, 100%); LCMS (method C): mass found (M+H+, 170), HPLC (method D) Rt (min): 2.14 area % 100 (220 nm); 1H NMR (400 MHz, DMSO-d6) δ [ppm] 8.83 (d, J=4.3, 1H), 7.92 (d, J=4.3, 1H), 6.77 (s, 2H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
1-(3-chloro-pyrazin-2-yl)-3-acetoxyethyl-urea
Quantity
2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.NO.C(O)C.CC[N:9](C(C)C)C(C)C.[Cl:16][C:17]1[C:18]([NH:23][C:24]([NH:26]CCOC(=O)C)=O)=[N:19][CH:20]=[CH:21][N:22]=1>CO>[Cl:16][C:17]1[C:18]2[N:19]([N:9]=[C:24]([NH2:26])[N:23]=2)[CH:20]=[CH:21][N:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
1-(3-chloro-pyrazin-2-yl)-3-acetoxyethyl-urea
Quantity
2 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)NC(=O)NCCOC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product is isolated
CUSTOM
Type
CUSTOM
Details
after drying in a vacuum oven (60° C.) (790 mg, 4.65 mmol, 100%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=2N(C=CN1)N=C(N2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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